

# Comprehensive Spectroscopic Profiling: Methyl 3-amino-2-methoxyisonicotinate[1][2]

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## Compound of Interest

Compound Name: *Methyl 3-amino-2-methoxyisonicotinate*

CAS No.: *175965-76-1*

Cat. No.: *B183430*

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## Molecular Identity & Significance

**Methyl 3-amino-2-methoxyisonicotinate** is a critical pyridine scaffold used in the synthesis of PI3K inhibitors, TRPA1 antagonists, and antibacterial agents.[1] Its structural integrity is defined by the "push-pull" electronic system created by the electron-donating amino/methoxy groups and the electron-withdrawing ester.[1]

Parameter	Detail
IUPAC Name	Methyl 3-amino-2-methoxypyridine-4-carboxylate
Common Name	Methyl 3-amino-2-methoxyisonicotinate
Molecular Formula	
Molecular Weight	182.18 g/mol
Acid Precursor CAS	870997-81-2 (3-Amino-2-methoxyisonicotinic acid)
Core Scaffold	2,3,4-Trisubstituted Pyridine

## Spectroscopic Atlas

### A. Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

The following data distinguishes the target ester from its acid precursor (CAS 870997-81-2). Note the diagnostic loss of the carboxylic acid proton (~12.6 ppm) and the appearance of the ester methyl singlet.

Solvent: DMSO-

(Reference: 2.50 ppm) / CDCl<sub>3</sub>

(Reference: 7.26 ppm)[1]

Assignment	(ppm) [DMSO- ]	Multiplicity	(Hz)	Structural Logic (Causality)
H6	7.75 – 7.85	Doublet (d)	5.5	-proton to Nitrogen; shielded relative to unsubstituted pyridine (8.6 ppm) by the para-amino group (+M effect).[1]
H5	7.35 – 7.45	Doublet (d)	5.5	Ortho to ester (deshielding) but para to methoxy (shielding).[1] Shows vicinal coupling to H6.
	5.80 – 6.20	Broad Singlet (br s)	-	Exchangeable protons.[1] Chemical shift varies with concentration and water content.
2-	3.95 – 4.00	Singlet (s)	-	Methoxy attached to the aromatic ring is typically downfield of the ester methyl.
4-	3.85 – 3.90	Singlet (s)	-	Ester methyl group.[1] Diagnostic peak

absent in the  
acid precursor.

“

*Critical Quality Attribute (CQA): The coupling constant (*

Hz) is definitive for 3,4-substitution. A larger coupling (~8 Hz) would indicate a 2,3- or 3,6-substitution pattern, alerting to regiochemical impurities.[1]

## B. Carbon NMR ( <sup>13</sup>C NMR)

Predicted shifts based on substituent additivity rules for pyridines.

Carbon Position	(ppm)	Assignment Logic
C=O (Ester)	~165.5	Carbonyl carbon.[1]
C2	~158.0	Deshielded by direct attachment to Oxygen and Nitrogen.[1]
C6	~142.0	-carbon to Nitrogen.[1]
C4	~132.0	Ipso to ester.[1]
C3	~130.0	Ipso to amine.[1]
C5	~114.0	Shielded by resonance from C2-OMe and C3-NH2.
2-	~54.0	Methoxy carbon.[1]
4-	~52.5	Ester methyl carbon.[1]

## C. Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (ESI+)[1]

- Molecular Ion:

m/z

- Adducts:

m/z (Common in glass/silica contact)

## Structural Validation Logic & Workflows

### Logic 1: Distinguishing Regioisomers

In the synthesis of substituted pyridines, the 2-amino-3-methoxy isomer is a common byproduct.[1]

- Target (3-amino-2-methoxy): H5 and H6 are vicinal (

Hz).[1]

- Isomer (2-amino-3-methoxy): Protons would be at H4, H5, H6 or H5, H6 depending on substitution.[1] If H4/H5/H6 are present, splitting patterns change. If it is the 4-carboxylate isomer, the symmetry is similar, but HMBC (Heteronuclear Multiple Bond Correlation) is required to confirm the ester location relative to the amine.

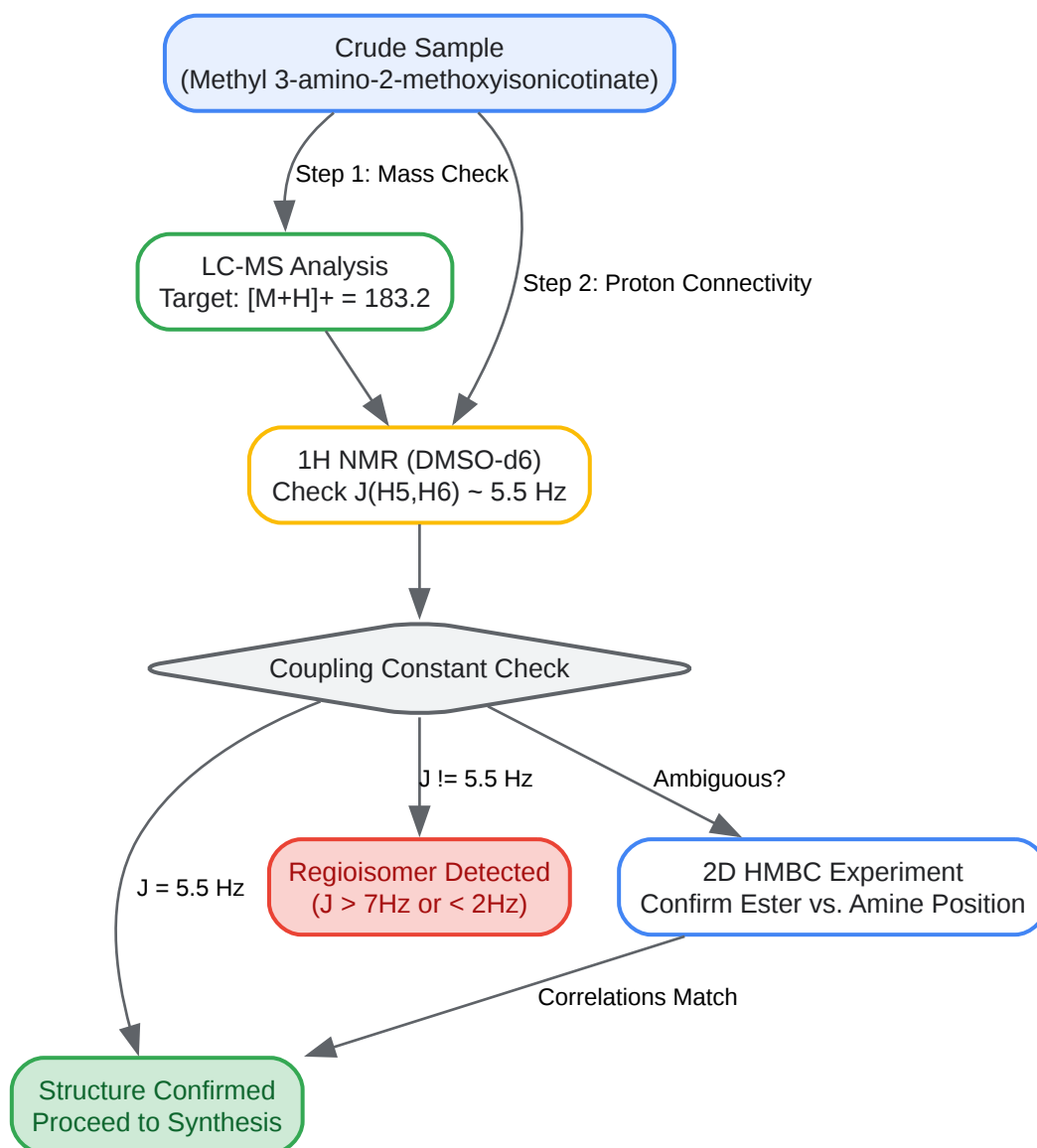
### Logic 2: HMBC Connectivity

To validate the structure, observe the long-range correlations:

- protons should show a strong 3-bond correlation to C2 and C4.
- Ester Methyl protons must correlate to the Carbonyl, which in turn correlates to H5 (3-bond).

## Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating the compound's identity and purity.



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Caption: Analytical decision tree for validating the regiochemistry of 2,3,4-substituted pyridines.

## Synthesis & Impurity Context

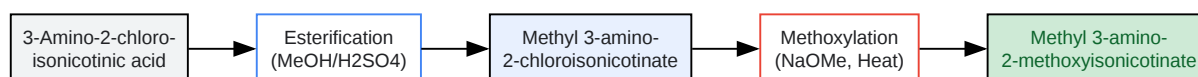
Understanding the synthesis route is essential for interpreting "ghost peaks" in the spectra.

- Route A (Acid Esterification):
  - Precursor: 3-Amino-2-methoxyisonicotinic acid.[1][2][3][4]
  - Reagent:

or

.

- Common Impurity:[4] Unreacted acid (Broad peak >12 ppm).
- Route B (Halogen Displacement):
  - Precursor: Methyl 3-amino-2-chloroisonicotinate.[1]
  - Reagent: NaOMe / MeOH.
  - Common Impurity:[4] Methyl 3-amino-2-chloroisonicotinate.[1]
  - Spectral Shift: The Chloro-analog will lack the OMe singlet at ~4.0 ppm and H6 will be slightly more deshielded due to Cl's inductive effect.[1]



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Caption: Common synthetic pathway showing the origin of chloro-impurities.

## References

- Ursu, A. et al. (2015). New TRPA1 Antagonists. World Intellectual Property Organization, Patent WO2015155306A1. (Source for acid precursor characterization and scaffold validation).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules for pyridine chemical shifts).
- National Institutes of Health (NIH) PubChem.Compound Summary: 3-Amino-2-methoxyisonicotinic acid (CAS 870997-81-2).[1] (Validation of the acid scaffold).

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## Sources

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